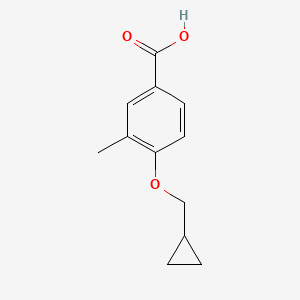
6-Methyl-7-nitrochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-nitrochroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7-nitrochroman-4-one typically involves the nitration of 6-methylchroman-4-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-7-nitrochroman-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 6-Methyl-7-aminochroman-4-one.
Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-7-nitrochroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7-nitrochroman-4-one involves its interaction with specific molecular targets. For example, its inhibition of pteridine reductase 1 disrupts the folate pathway in parasites, leading to their death . Additionally, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Chroman-4-one: The parent compound, known for its diverse biological activities.
6-Methylchroman-4-one: Lacks the nitro group, resulting in different reactivity and applications.
7-Nitrochroman-4-one: Lacks the methyl group, affecting its chemical properties and biological activity.
Uniqueness: 6-Methyl-7-nitrochroman-4-one is unique due to the presence of both methyl and nitro groups, which enhance its chemical reactivity and broaden its range of applications. Its dual functionalization allows for more versatile chemical modifications and potential therapeutic uses .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-methyl-7-nitro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9NO4/c1-6-4-7-9(12)2-3-15-10(7)5-8(6)11(13)14/h4-5H,2-3H2,1H3 |
InChI Key |
CTBRHBQDBGOAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)



![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
